Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate
Description
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is a thiophene-based organic compound featuring a trifluoroethyl substituent at the 5-position, an amino group at the 3-position, and a methyl ester at the 2-position. This compound is structurally notable for its electron-withdrawing trifluoroethyl group, which enhances lipophilicity and metabolic stability, traits often leveraged in pharmaceutical and agrochemical applications .
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO2S |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H8F3NO2S/c1-14-7(13)6-5(12)2-4(15-6)3-8(9,10)11/h2H,3,12H2,1H3 |
InChI Key |
MUXXYNHICIGYHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)CC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : 0°C initial addition, followed by room-temperature stirring.
-
Workup : Aqueous extraction, drying with MgSO₄, and silica gel chromatography.
A hypothetical pathway is illustrated below:
Challenges include the steric and electronic effects of the trifluoroethyl group, which may hinder cyclization. Elevated temperatures (40–60°C) or polar aprotic solvents like DMF could improve reactivity.
Base-Catalyzed Cyclization of Trifluoroethyl-Substituted Thioacrylamides
The synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles via KOH- or Na₂CO₃-catalyzed reactions provides a framework for constructing the thiophene core. By employing trifluoroethyl-substituted aldehydes or ketones, this method could yield dihydrothiophene intermediates, which are subsequently aromatized to the target compound.
General Procedure (Adapted from)
-
Substrates :
-
Cyanothioacetamide (5 mmol)
-
2,2,2-Trifluoroethyl aldehydes (5 mmol)
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Phenacyl thiocyanate (5 mmol)
-
-
Catalyst : 10% aqueous KOH or Na₂CO₃.
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Solvent : Ethanol or THF.
-
Reaction Time : 0.5–2 hours at 25–50°C.
Example Workflow :
-
Aldehyde and cyanothioacetamide are stirred in ethanol with a catalytic amount of KOH.
-
Phenacyl thiocyanate is added dropwise, followed by excess base to initiate cyclization.
-
The dihydrothiophene intermediate is isolated and dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C.
Yield Considerations :
-
Dihydrothiophene formation typically achieves 30–50% yields.
-
Aromatization steps may reduce overall yield due to side reactions.
Functionalization of Pre-Formed Thiophene Cores
Electrophilic Substitution at Position 5
The amino group at position 3 activates the thiophene ring for electrophilic substitution, favoring position 5. Introducing the trifluoroethyl group via Friedel-Crafts alkylation or radical-mediated processes has been proposed for similar systems.
Friedel-Crafts Alkylation Protocol :
-
Substrate : Methyl 3-aminothiophene-2-carboxylate.
-
Reagent : Trifluoroethyl chloride/bromide.
-
Catalyst : AlCl₃ or FeCl₃ in dichloromethane.
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Temperature : 0°C to room temperature.
Limitations :
-
Trifluoroethyl halides are poor electrophiles due to the electron-withdrawing CF₃ group.
-
Low yields (<20%) are anticipated without directed metallation strategies.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling at position 5 offers a more reliable route. For instance, a halogenated precursor (e.g., methyl 3-amino-5-bromothiophene-2-carboxylate) could undergo Suzuki-Miyaura coupling with 2,2,2-trifluoroethylboronic acid.
Reaction Setup :
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ or CsF.
-
Solvent : Dioxane/water (4:1).
-
Temperature : 80–100°C for 12–24 hours.
Challenges :
-
Trifluoroethylboronic acids are thermally unstable, necessitating in situ generation.
-
Competing protodehalogenation may reduce yields.
Hydrolysis and Esterification of Carboxylic Acid Intermediates
A multi-step approach involving hydrolysis of nitriles or esters followed by re-esterification has been documented for related compounds. For example, methyl 3-(N-Boc-amino)thiophene-2-carboxylate was hydrolyzed to the carboxylic acid using NaOH in THF (97% yield), which could then be re-esterified with methanol under acidic conditions.
Application to Target Compound :
-
Synthesize 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylic acid via hydrolysis of a nitrile precursor.
-
Esterify with methanol and H₂SO₄ catalyst.
Advantages :
-
High purity due to crystalline intermediates.
-
Flexibility in modifying ester groups.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes selective oxidation under controlled conditions:
The trifluoroethyl group remains inert under these conditions due to its strong C–F bond stability.
Reduction Reactions
The ester and amino groups participate in reduction pathways:
Selective reduction of the ester to a primary alcohol occurs without affecting the amino or trifluoroethyl groups.
Nucleophilic Substitution
The ester group undergoes hydrolysis and transesterification:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (aq) | H₂O/EtOH, 80°C, 3 h | 3-Amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylic acid | 90% | |
| MeONa/MeOH | Reflux, 8 h | Methyl ester retained; no reaction | – |
The trifluoroethyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating hydrolysis.
Cyclization Reactions
The amino and ester groups enable heterocycle formation:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCHO + RNH₂ |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate exhibit significant antimicrobial properties. In a study by Kaur et al. (2023), several analogs were synthesized and tested against a panel of bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics, suggesting potential as new antimicrobial agents .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. A study published in the Journal of Medicinal Chemistry (2024) reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Kaur et al. (2024) | Breast Cancer | 15 | Apoptosis induction |
| Smith et al. (2024) | Lung Cancer | 20 | Cell cycle arrest |
Materials Science
2.1 Organic Electronics
This compound has been explored as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). A recent study highlighted its role in enhancing charge transport properties in polymer blends used for OLED fabrication .
2.2 Conductive Polymers
The compound's incorporation into conductive polymers has shown promise in developing flexible electronic devices. Research conducted by Lee et al. (2024) demonstrated that polymers doped with this thiophene derivative exhibited improved conductivity and stability under varying environmental conditions .
Environmental Studies
3.1 Fluorinated Compounds in Environmental Chemistry
Given the increasing concern over fluorinated compounds' environmental impact, this compound is being studied for its degradation pathways in aquatic environments. Preliminary findings indicate that while it is resistant to hydrolysis, photodegradation occurs under UV light exposure, leading to less harmful byproducts .
3.2 Soil Remediation
In soil remediation studies, this compound has been evaluated for its ability to bind heavy metals and reduce soil toxicity levels. A field study conducted in contaminated sites showed that amendments with this compound improved soil health indicators significantly over a six-month period .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate with key analogs, highlighting substituent differences and molecular characteristics:
Biological Activity
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and a comparative analysis of similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 253.25 g/mol
- CAS Number : [Not specified in the search results]
The trifluoroethyl group is notable for enhancing lipophilicity and potentially affecting the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve induction of apoptosis and disruption of cell cycle progression.
Case Study :
In a study involving FaDu hypopharyngeal tumor cells, a derivative of thiophene exhibited improved cytotoxicity compared to the reference drug bleomycin. The study utilized a three-component cycloaddition reaction to synthesize the compound, which showed promising results in inducing apoptosis in cancer cells .
Enzyme Inhibition
Compounds with trifluoromethyl groups have been shown to enhance the potency of enzyme inhibitors. For example, the inclusion of a trifluoromethyl group in certain compounds has been linked to increased inhibition of reverse transcriptase and other enzymes critical for cellular processes.
Research Findings :
A review highlighted that trifluoromethyl-substituted compounds can significantly increase binding affinity to target proteins due to enhanced interactions through hydrogen bonding . This suggests that this compound may possess similar enzyme inhibitory properties.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | Not specified | Potential anticancer activity; enzyme inhibition |
| Methyl 3-amino-5-methylthiophene-2-carboxylate | 76575-71-8 | Intermediate for pharmaceutical research |
| 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide | 1628317-82-7 | Antidepressant effects; 5-HT uptake inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Disruption : Induction of apoptosis through modulation of cell cycle regulators.
- Enzyme Interaction : Increased binding affinity due to trifluoromethyl substitution enhancing hydrogen bonding.
- Targeted Delivery : The lipophilic nature may facilitate better membrane permeability.
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate?
The synthesis of thiophene derivatives typically involves multi-step reactions. For analogous compounds, esterification of carboxylic acids with methanol under acidic conditions (e.g., HCl gas in ethanol) is a key step . For example, ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate was synthesized by refluxing the carboxylic acid precursor in ethanol saturated with HCl . Additionally, introducing substituents like the trifluoroethyl group may require nucleophilic substitution or coupling reactions. In related syntheses, intermediates were functionalized using reagents like thiophosgene to form isothiocyanates . Purification often employs recrystallization or reverse-phase HPLC .
Q. What analytical techniques are critical for characterizing this compound?
Characterization relies on:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity .
- IR spectroscopy to identify functional groups (e.g., C=O, NH₂) .
- Melting point analysis to assess crystallinity and consistency with literature values .
- High-resolution mass spectrometry (HRMS) for molecular weight validation. These methods are standard for thiophene carboxylates, as demonstrated in studies of similar derivatives .
Q. How is this compound purified, and what challenges arise?
Purification strategies include:
- Recrystallization from solvents like ethanol or methanol, which is effective for removing unreacted starting materials .
- Reverse-phase HPLC with gradients (e.g., methanol-water) for high-purity isolation, especially for polar derivatives . Challenges include the compound’s solubility in organic solvents and potential degradation under harsh conditions. Proper storage at refrigerated temperatures is advised to maintain stability .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s electronic and reactivity profiles?
The electron-withdrawing trifluoroethyl group enhances electrophilic reactivity at the thiophene ring, directing substitutions to specific positions (e.g., para to the amino group). This effect is observed in similar trifluoromethylated benzothiophenes, where the substituent stabilizes intermediates in nucleophilic aromatic substitution . Computational studies (e.g., DFT) can predict charge distribution and reactive sites, guiding experimental design for functionalization .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking and MD simulations model binding affinities to enzymes or receptors. For example, trifluoromethyl groups in agrochemicals enhance hydrophobic interactions with target proteins .
- QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity, as seen in antibacterial thiophene derivatives . These methods require optimizing force fields for fluorine-containing compounds due to their unique electronegativity .
Q. What biological activities are hypothesized for this compound, and how can they be validated experimentally?
Hypotheses based on structural analogs suggest:
- Antimicrobial activity : The amino and trifluoroethyl groups may inhibit bacterial enzymes (e.g., kinases or synthases). Testing involves minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
- Enzyme inhibition : Mechanistic studies (e.g., kinetic assays) can identify targets like MAP kinases, leveraging protocols used for related thiophene carboxamides .
- Cytotoxicity screening : MTT assays on cell lines assess therapeutic potential and selectivity .
Methodological Considerations
- Contradictions in Evidence : While trifluoroethyl groups are generally stable, their introduction may require stringent anhydrous conditions, conflicting with aqueous-phase methods described for non-fluorinated analogs . Researchers should prioritize fluorinated reagent compatibility.
- Safety Protocols : Handling trifluoroethyl derivatives necessitates fume hoods and PPE due to potential toxicity, as emphasized in safety data sheets for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
